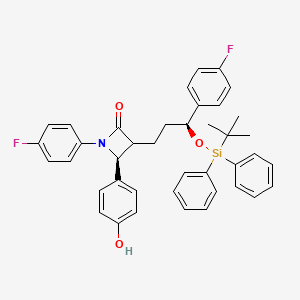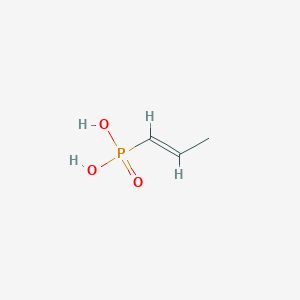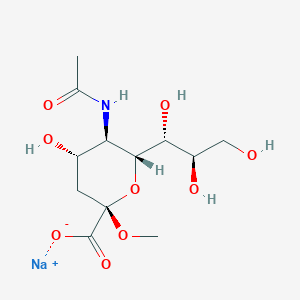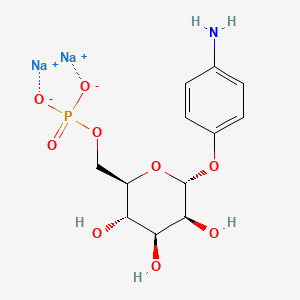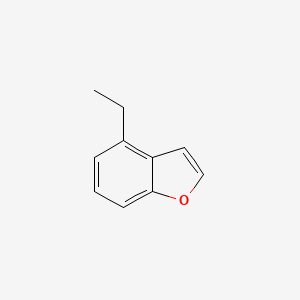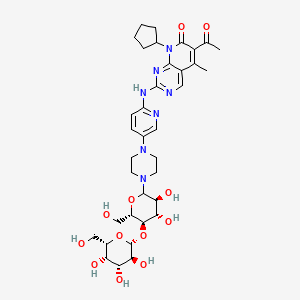
"6A,6B,6C,6D,6E,6F,6G-Heptakis-O-(2-hydroxypropyl)-beta-cyclodextrin"
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6A,6B,6C,6D,6E,6F,6G-Heptakis-O-(2-hydroxypropyl)-beta-cyclodextrin: is a derivative of beta-cyclodextrin, which is a cyclic oligosaccharide composed of seven glucose units linked by alpha-1,4-glycosidic bonds. This compound is modified by the addition of 2-hydroxypropyl groups to the hydroxyl groups on the glucose units, enhancing its solubility and functional properties. It is widely used in various fields due to its ability to form inclusion complexes with a variety of guest molecules, improving their stability, solubility, and bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6A,6B,6C,6D,6E,6F,6G-Heptakis-O-(2-hydroxypropyl)-beta-cyclodextrin typically involves the reaction of beta-cyclodextrin with propylene oxide under alkaline conditions. The reaction is carried out in an aqueous medium, and the degree of substitution can be controlled by adjusting the molar ratio of propylene oxide to beta-cyclodextrin and the reaction time. The reaction conditions are generally mild, with temperatures ranging from 40°C to 60°C and reaction times varying from several hours to a few days.
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where beta-cyclodextrin is reacted with propylene oxide in the presence of a base, such as sodium hydroxide. The reaction mixture is then neutralized, and the product is purified through processes such as precipitation, filtration, and drying. The final product is obtained as a white, water-soluble powder.
Chemical Reactions Analysis
Types of Reactions: 6A,6B,6C,6D,6E,6F,6G-Heptakis-O-(2-hydroxypropyl)-beta-cyclodextrin can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl or carboxyl groups.
Reduction: The carbonyl groups formed from oxidation can be reduced back to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as alkyl or acyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as sodium periodate or potassium permanganate can be used under mild conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Various alkylating or acylating agents can be used, often in the presence of a base to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Chemistry: In chemistry, 6A,6B,6C,6D,6E,6F,6G-Heptakis-O-(2-hydroxypropyl)-beta-cyclodextrin is used as a host molecule to form inclusion complexes with various guest molecules. This property is exploited in the development of new materials, catalysts, and sensors .
Biology: In biological research, this compound is used to enhance the solubility and stability of hydrophobic drugs, making it a valuable tool in drug delivery systems. It can also be used to study the interactions between biomolecules and to stabilize proteins and enzymes .
Medicine: In medicine, 6A,6B,6C,6D,6E,6F,6G-Heptakis-O-(2-hydroxypropyl)-beta-cyclodextrin is used to improve the bioavailability of poorly soluble drugs. It is also used in formulations to reduce the side effects of certain drugs by encapsulating them and controlling their release .
Industry: In industrial applications, this compound is used in the formulation of cosmetics, food products, and agricultural chemicals. Its ability to form inclusion complexes helps in stabilizing volatile or sensitive ingredients and enhancing their performance .
Mechanism of Action
The primary mechanism by which 6A,6B,6C,6D,6E,6F,6G-Heptakis-O-(2-hydroxypropyl)-beta-cyclodextrin exerts its effects is through the formation of inclusion complexes. The hydrophobic cavity of the cyclodextrin molecule can encapsulate hydrophobic guest molecules, while the hydrophilic exterior interacts with the aqueous environment. This encapsulation enhances the solubility, stability, and bioavailability of the guest molecules .
Molecular Targets and Pathways: The molecular targets and pathways involved depend on the specific guest molecules being encapsulated. For example, in drug delivery, the cyclodextrin can target specific tissues or cells by encapsulating drugs that interact with particular receptors or enzymes. The release of the drug from the inclusion complex can be controlled by environmental factors such as pH, temperature, or the presence of specific ions .
Comparison with Similar Compounds
Beta-cyclodextrin: The parent compound, which has lower solubility and fewer functional properties compared to its derivatives.
Methyl-beta-cyclodextrin: Another derivative with methyl groups, which also enhances solubility but has different inclusion properties.
Sulfobutylether-beta-cyclodextrin: A derivative with sulfobutyl groups, used for its enhanced solubility and ability to form stable inclusion complexes with a wide range of guest molecules.
Uniqueness: 6A,6B,6C,6D,6E,6F,6G-Heptakis-O-(2-hydroxypropyl)-beta-cyclodextrin is unique due to its high degree of substitution with 2-hydroxypropyl groups, which significantly enhances its solubility and functional properties. This makes it particularly useful in applications where high solubility and stability are required .
Properties
Molecular Formula |
C63H112O42 |
|---|---|
Molecular Weight |
1541.5 g/mol |
IUPAC Name |
(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,39R,40S,41R,42S,43R,44R,45R,46S,47R,49R)-5,10,15,20,25,30,35-heptakis(2-hydroxypropoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol |
InChI |
InChI=1S/C63H112O42/c1-22(64)8-85-15-29-50-36(71)43(78)57(92-29)100-51-30(16-86-9-23(2)65)94-59(45(80)38(51)73)102-53-32(18-88-11-25(4)67)96-61(47(82)40(53)75)104-55-34(20-90-13-27(6)69)98-63(49(84)42(55)77)105-56-35(21-91-14-28(7)70)97-62(48(83)41(56)76)103-54-33(19-89-12-26(5)68)95-60(46(81)39(54)74)101-52-31(17-87-10-24(3)66)93-58(99-50)44(79)37(52)72/h22-84H,8-21H2,1-7H3/t22?,23?,24?,25?,26?,27?,28?,29-,30-,31-,32-,33-,34-,35-,36-,37+,38+,39+,40?,41?,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-/m1/s1 |
InChI Key |
ODLHGICHYURWBS-SEIXNTIWSA-N |
Isomeric SMILES |
CC(COC[C@@H]1[C@@H]2[C@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H](C5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H](C7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@@H]8O)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)O)O)O |
Canonical SMILES |
CC(COCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4-dichloro-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-phenylbenzamide;hydrochloride](/img/structure/B13854974.png)
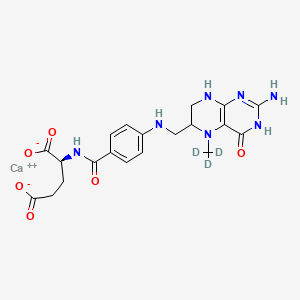
![N-[2-hydroxy-5-[1-hydroxy-2-(1-phenylpropan-2-ylamino)ethyl]phenyl]formamide](/img/structure/B13854985.png)
